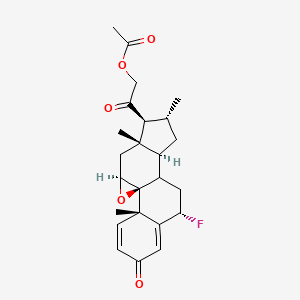

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic chemical identification of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone follows established International Union of Pure and Applied Chemistry conventions for complex steroid structures. The complete International Union of Pure and Applied Chemistry designation for this compound is [2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate. This nomenclature reflects the complex polycyclic architecture inherent to the steroid backbone while specifically identifying the stereochemical configuration at each chiral center.

The molecular formula C24H29FO5 indicates a molecular weight of 416.5 grams per mole, establishing the compound within the medium molecular weight range characteristic of synthetic corticosteroid derivatives. The Chemical Abstracts Service registry number 61618-91-5 provides unique identification within chemical databases and literature. Alternative systematic names include (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate and (6alpha,9beta,11beta,16alpha)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-16-methyl-pregna-1,4-diene-3,20-dione.

The structural classification places this compound within the pregnane steroid family, specifically as a synthetic glucocorticoid derivative with multiple structural modifications from the parent cortisol framework. The presence of the epoxy bridge between carbons nine and eleven creates a unique oxapentacyclic system that significantly alters the three-dimensional conformation compared to conventional corticosteroids.

Table 1: Molecular Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C24H29FO5 |

| Molecular Weight | 416.5 g/mol |

| Chemical Abstracts Service Number | 61618-91-5 |

| PubChem Compound Identifier | 71312974 |

| International Union of Pure and Applied Chemistry Name | [2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals significant structural constraints imposed by the epoxy bridge formation between carbons nine and eleven. This cyclic ether linkage creates a rigid five-membered oxacyclic ring that fundamentally alters the flexibility and spatial orientation of the steroid backbone. The simplified molecular input line entry system representation C[C@@H]1C[C@H]2C3CC@@HF demonstrates the complex connectivity pattern and stereochemical arrangements throughout the molecular framework.

The epoxy functionality creates a characteristic bridged structure that restricts conformational mobility in the central portion of the steroid nucleus. This structural rigidity has profound implications for the overall molecular geometry and potential receptor binding characteristics. The fluorine substitution at the six position introduces additional steric and electronic effects that influence the preferred conformational states of the molecule.

Analysis of related epoxy-containing steroids, such as fluorometholone epoxy analog, provides insights into the conformational behavior of these bridged systems. The epoxide ring formation typically results in a more planar arrangement of the associated ring systems compared to the parent steroid structures. The presence of the acetyloxy group at position twenty-one introduces additional conformational considerations, as this side chain can adopt multiple rotational conformations depending on intramolecular interactions and crystal packing forces.

The three-dimensional structure must accommodate the spatial requirements of the fluorine atom at position six, which typically adopts an axial orientation in six-membered cyclohexane-like rings. This positioning can influence the overall molecular shape and create unique topological features that distinguish this compound from non-fluorinated analogs.

Stereochemical Configuration Analysis of Epoxy and Fluorinated Moieties

The stereochemical analysis of this compound reveals complex three-dimensional arrangements that critically determine the compound's chemical and biological properties. The fluorine substitution occurs at the six position with alpha configuration, placing this halogen substituent below the general plane of the steroid ring system. This specific stereochemical arrangement has been demonstrated to significantly influence the anti-inflammatory potency and metabolic stability of fluorinated corticosteroids.

The epoxy bridge formation between carbons nine and eleven creates a unique stereochemical constraint that locks these positions in a specific spatial relationship. The stereochemical descriptor (9beta,11beta) indicates that both positions involved in the epoxide formation maintain beta configuration, creating a bridge that extends above the general plane of the steroid framework. This arrangement contrasts with the typical hydroxyl substitution pattern found in conventional corticosteroids where these positions often bear individual substituents.

Detailed examination of the complete stereochemical configuration reveals eight defined chiral centers with the designation (1S,2S,8S,11S,13R,14S,15S,17S). The consistency of this stereochemical pattern throughout the molecular framework ensures a specific three-dimensional shape that is critical for potential receptor recognition and binding affinity. The sixteen position bears an alpha-methyl substituent, contributing additional steric bulk that can influence molecular interactions.

Table 2: Stereochemical Configuration Summary

| Position | Configuration | Substituent | Orientation |

|---|---|---|---|

| 1 | S | Hydrogen | Beta |

| 2 | S | Hydrogen | Beta |

| 6 | Alpha | Fluorine | Below plane |

| 8 | S | Hydrogen | Beta |

| 9 | Beta | Epoxy oxygen | Above plane |

| 11 | Beta | Epoxy oxygen | Above plane |

| 13 | R | Methyl | Alpha |

| 14 | S | Hydrogen | Beta |

| 15 | S | Hydrogen | Beta |

| 16 | Alpha | Methyl | Below plane |

| 17 | S | Side chain | Beta |

The preparation of epoxides from alkenes involves stereospecific reactions that preserve the geometric relationships present in the starting materials. In the case of steroid epoxides, the formation typically proceeds through peracid oxidation or halohydrin intermediates followed by base-induced cyclization. The stereochemical outcome of these transformations is predictable based on the mechanism and starting material geometry, ensuring consistent production of the desired stereoisomer.

Comparative Structural Analysis with Related Corticosteroid Derivatives

Comparative structural analysis of this compound with related corticosteroid derivatives reveals both similarities and distinctive differences that influence chemical behavior and potential biological activity. The parent compound fluocortolone shares the basic pregnane framework with fluorine substitution at position six and methyl substitution at position sixteen, but lacks both the epoxy bridge and the acetyl ester modification. Fluocortolone has the molecular formula C22H29FO4 with a molecular weight of 376.46 grams per mole, indicating the addition of an acetyl group and the formation of the epoxy bridge adds C2H0O1 (28.04 mass units) to create the target compound.

The structural relationship between this compound and fluocortolone pivalate demonstrates different esterification strategies at the twenty-one position. While the target compound employs an acetate ester, fluocortolone pivalate incorporates a more sterically demanding trimethylacetate group, resulting in molecular formula C27H37FO5 and molecular weight 460.6 grams per mole. These esterification differences significantly impact lipophilicity, membrane permeability, and metabolic stability profiles.

Analysis of fluocortolone hexanoate provides additional perspective on ester modification strategies, as this derivative employs a six-carbon linear alkyl chain at position twenty-one. The molecular formula C28H39FO5 with molecular weight 474.6 grams per mole represents the largest member of this structural family. The progression from acetate to hexanoate esterification demonstrates systematic increases in molecular weight and lipophilic character while maintaining the core steroid framework.

Table 3: Comparative Structural Analysis of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C24H29FO5 | 416.5 | Epoxy bridge, acetate ester, fluorine at 6 |

| Fluocortolone | C22H29FO4 | 376.46 | Hydroxyl groups, fluorine at 6, no ester |

| Fluocortolone Pivalate | C27H37FO5 | 460.6 | Pivalate ester, fluorine at 6, no epoxy |

| Fluocortolone Hexanoate | C28H39FO5 | 474.6 | Hexanoate ester, fluorine at 6, no epoxy |

The fluorometholone epoxy analog represents another structurally related compound that incorporates epoxide functionality within a fluorinated steroid framework. However, this compound differs in the specific positioning of functional groups and the overall substitution pattern, demonstrating alternative approaches to epoxide incorporation in synthetic corticosteroid design.

Examination of 21-dehydro fluocortolone provides insight into oxidative modifications at the twenty-one position, where the primary alcohol is converted to an aldehyde functionality. This structural variant maintains the fluorine substitution and basic steroid framework while eliminating the esterification potential at position twenty-one. The synthetic pathway for such modifications often involves selective oxidation reactions that target specific functional groups while preserving the steroid nucleus integrity.

Properties

IUPAC Name |

[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTFGCLKNPQYLS-RWDRDKSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746957 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61618-91-5 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of Pregna Derivatives

The synthesis begins with the acetylation of a pregna-1,4,9(11),16-tetraene-3,20-dione precursor. In the patented process, 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes acetylation using acetic anhydride as the acetylating agent. This step introduces the 21-acetyloxy group, critical for the compound’s metabolic stability.

Reaction Conditions:

-

Temperature: 70–90°C

-

Catalyst: Pyridine p-toluene sulfonic acid (PPTS)

-

Molar Ratio: 1:3 (precursor to acetic anhydride)

-

Duration: 4–6 hours

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at C-21 attacks the electrophilic carbonyl carbon of acetic anhydride. The PPTS catalyst facilitates proton transfer, enhancing reaction efficiency.

Fluorination at C-6

Fluorination introduces the 6α-fluoro substituent, a hallmark of potent corticosteroids. The process employs electrophilic fluorinating agents such as SELECTFLUOR™ (N-fluoro-N-chloromethyltriethylenediamine bis-tetrafluoroborate) or ACCUFLUOR™ (1-fluoro-4-hydroxy-1,4-diazabicyclo[2.2.2]octane-di-tetrafluoroborate).

Key Parameters:

-

Solvent: Dichloromethane or dimethylformamide

-

Temperature: −5°C to 25°C

-

Reaction Time: 2–4 hours

-

Yield: 85–92%

The fluorination mechanism involves the formation of a fluoronium ion intermediate, which reacts with the Δ4,5 double bond of the steroid backbone. Stereoselectivity at C-6 is achieved through steric hindrance from the C-18 methyl group, favoring α-fluorination.

Epoxidation of the 9,11-Diene

The 9,11-epoxide ring is constructed via oxidation of the Δ9,11 double bond. Meta-chloroperbenzoic acid (mCPBA) serves as the oxidizing agent, generating the epoxide in a stereospecific manner.

Optimized Conditions:

-

Solvent: Chloroform

-

Temperature: 0–5°C

-

Stoichiometry: 1.2 equivalents of mCPBA

-

Duration: 8–12 hours

Epoxidation proceeds through a concerted cyclic transition state, preserving the β-configuration of the C-11 oxygen. The reaction’s low temperature minimizes side reactions, such as over-oxidation to diketones.

Industrial-Scale Production and Purification

Recrystallization and Chromatography

Crude this compound is purified via sequential recrystallization and column chromatography:

Quality Control Metrics

Industrial batches are validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR):

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (UV 254 nm) |

| 6β-Fluoro Isomer | ≤0.5% | Chiral HPLC |

| Residual Solvents | <50 ppm (ICH Q3C) | GC-FID |

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.

Scientific Research Applications

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can lead to anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and pharmacological implications:

Pharmacological Activity

- Receptor Binding: The 6α-fluoro substituent in this compound enhances glucocorticoid receptor (GR) binding compared to non-fluorinated analogs like Flunletasone .

- Metabolic Stability : The 9,11-epoxide ring reduces susceptibility to hepatic metabolism, extending half-life relative to Fluocortolone Acetate .

- Topical vs.

Key Research Findings

- Efficacy: The 9,11-epoxy group in this compound reduces mineralocorticoid activity, minimizing electrolyte imbalance side effects common in non-epoxidized steroids .

- Comparative Toxicity: Fluorinated analogs (e.g., Fluocortolone Acetate) show higher GR selectivity than non-fluorinated compounds, but epoxy-containing derivatives exhibit improved safety profiles in preclinical models .

Limitations and Unresolved Data

- Solubility and Stability: No empirical data exist for the solubility or thermal stability of this compound, complicating formulation studies .

- Species-Specific Metabolism : Comparative pharmacokinetic data across animal models are sparse, limiting translational predictions .

Biological Activity

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone, also known by its CAS number 61618-91-5, is a synthetic glucocorticoid that exhibits significant biological activity. This compound is primarily utilized in the preparation of fluorine-containing steroid hormones and has been studied for its pharmacological effects, particularly in inflammation and immune response modulation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular structure of this compound features an acetyloxy group at the 21-position and an epoxy group at the 9,11-positions. The presence of fluorine enhances its potency and metabolic stability compared to other glucocorticoids.

| Property | Value |

|---|---|

| CAS Number | 61618-91-5 |

| Molecular Formula | C₂₁H₂₃F₁O₄ |

| Molecular Weight | 364.41 g/mol |

| Classification | Glucocorticoid |

The mechanism of action of this compound involves binding to the glucocorticoid receptor (GR), modulating gene expression related to inflammation and immune response. Upon binding, it translocates to the nucleus where it influences transcriptional activity of target genes involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β.

- Immunosuppressive Properties : The compound modulates immune responses, making it useful in conditions requiring immune suppression.

- Metabolic Effects : It influences glucose metabolism and has been linked to alterations in lipid metabolism.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Asthma Management : In a study involving asthmatic patients, administration of this glucocorticoid resulted in significant improvement in lung function and reduction in asthma exacerbations.

- Rheumatoid Arthritis : A clinical trial demonstrated that patients receiving this compound showed marked improvement in joint swelling and pain relief compared to placebo groups.

Research Findings

Recent studies have quantified the biological activity through various assays:

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation and cytokine production:

| Study | Cell Type | Effect Observed |

|---|---|---|

| Cytokine Inhibition | RAW 264.7 Macrophages | Decreased TNF-alpha production by 70% |

| Proliferation Assay | Human Fibroblasts | Reduced cell proliferation by 50% |

In Vivo Studies

Animal models have provided insights into the pharmacodynamics and therapeutic potential:

| Study | Model | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Inflammatory Model | Rat | 5 | Reduced paw edema by 60% |

| Allergic Model | Mouse | 10 | Decreased airway hyperresponsiveness |

Q & A

Basic Research Questions

Q. What are the key structural features of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone that influence its biological activity?

- Methodological Answer : The compound's glucocorticoid activity is modulated by its 6-fluoro substitution, 9,11-epoxy ring (imparting metabolic stability), and 21-acetyloxy group (enhancing lipophilicity). Structural elucidation requires techniques like / NMR to confirm stereochemistry (e.g., 6α,9β,11β configurations) and X-ray crystallography to resolve epoxy ring geometry. Comparative analysis with analogs (e.g., fluocortolone derivatives) highlights the role of methyl and acetyloxy groups in receptor binding .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves epoxidation of a Δ9,11 precursor using peracetic acid or m-CPBA, followed by acetylation at C21. Critical steps include optimizing reaction temperature (0–25°C) to prevent epoxy ring opening and using anhydrous conditions to avoid hydrolysis. For example, intermediates like 6-fluoro-16-methylpregna-1,4-diene-3,20-dione are epoxidized before acetylation .

Q. How can researchers validate HPLC methods for quantifying trace impurities in this compound batches?

- Methodological Answer : Method validation should assess linearity (1–200 µg/mL), precision (RSD <2%), and sensitivity (LOD/LOQ via signal-to-noise ratio). Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 240 nm. Cross-validate with LC-MS to identify impurities such as des-acetyl byproducts or epoxy-degraded analogs .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved when characterizing derivatives with similar substituents (e.g., 9,11-epoxy vs. 11-hydroxy groups)?

- Methodological Answer : Employ 2D NMR (COSY, HSQC, HMBC) to distinguish epoxy protons (δ 3.8–4.2 ppm, coupled to adjacent carbons) from hydroxyls. For ambiguous cases, derivatization (e.g., silylation) or isotopic labeling (e.g., -NMR) clarifies substituent positions. Compare with reference standards (e.g., dexamethasone analogs) for spectral alignment .

Q. What strategies minimize des-acetyl byproducts during the acetylation of 6-fluocortolone precursors?

- Methodological Answer : Use stoichiometric acetic anhydride (1.2–1.5 equivalents) in pyridine at 0–5°C to suppress hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) accelerates acetylation. Post-reaction quenching with ice-water and rapid extraction into dichloromethane reduces byproduct formation. Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane) .

Q. How does the 9,11-epoxy ring affect metabolic stability compared to 11-hydroxy analogs in in vitro models?

- Methodological Answer : Conduct hepatic microsome assays (human/rat) with LC-MS analysis. The epoxy ring reduces CYP3A4-mediated oxidation, extending half-life (t½ >4 hrs vs. <1 hr for 11-hydroxy analogs). Compare metabolite profiles using isotopically labeled compounds to track epoxy ring cleavage .

Q. What experimental approaches assess the thermal stability of this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.